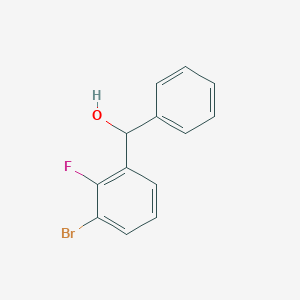

(3-Bromo-2-fluorophenyl)(phenyl)methanol

Description

Properties

Molecular Formula |

C13H10BrFO |

|---|---|

Molecular Weight |

281.12 g/mol |

IUPAC Name |

(3-bromo-2-fluorophenyl)-phenylmethanol |

InChI |

InChI=1S/C13H10BrFO/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8,13,16H |

InChI Key |

ZYNFGLRVUGHPCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)F)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-2-fluorophenyl)(phenyl)methanol has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression. It has shown cytotoxic effects against various cancer cell lines, making it a candidate for further anticancer drug development.

- Antimicrobial Properties : Initial investigations suggest that this compound exhibits antimicrobial activity against certain pathogens. Its halogen substituents may enhance its effectiveness as an antimicrobial agent.

- Anti-inflammatory Effects : Research has indicated that this compound can inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The unique structural features allow for various chemical modifications that can lead to diverse biological activities.

-

Reactivity : The compound can undergo various chemical reactions, including substitution, oxidation, and reduction. For instance:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups under appropriate conditions.

- Oxidation and Reduction : It can be oxidized or reduced to yield different derivatives depending on the reagents used.

Industrial Applications

In industry, this compound is employed in the development of specialty chemicals:

- Fluorinated Polymers and Surfactants : The compound's unique properties make it valuable in synthesizing fluorinated materials with specific characteristics.

- Chemical Processes : It is used as an intermediate in various industrial chemical processes, enhancing product performance and stability.

Case Studies and Experimental Data

| Study | Findings |

|---|---|

| Study 1 | Identified anti-inflammatory effects through enzyme inhibition assays. |

| Study 2 | Demonstrated cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent. |

| Study 3 | Reported preliminary antimicrobial activity, warranting further investigation. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromine and Fluorine

The position of halogens significantly impacts reactivity and applications. Key analogs include:

Key Findings :

- Electronic Effects: The ortho-fluorine in (3-Bromo-2-fluorophenyl)methanol increases the alcohol's acidity compared to para-substituted analogs, facilitating nucleophilic substitution reactions .

- Steric Hindrance : Analogs with halogens in adjacent positions (e.g., 2-fluoro and 3-bromo) exhibit steric constraints that influence their reactivity in cross-coupling reactions .

Functional Group Variations

Amino-Substituted Analogs

- (3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5, C₇H₈BrNO): Replaces fluorine with an amino (-NH₂) group, altering electronic properties. The amino group enhances solubility in polar solvents and enables participation in Schiff base formation or diazotization reactions . Applications: Intermediate in dye or polymer synthesis .

Methyl-Substituted Analogs

- (3-Bromo-2,4,6-trimethylphenyl)methanol (CAS: 1535410-87-7, C₁₀H₁₃BrO): Incorporates methyl groups at the 2, 4, and 6 positions, introducing significant steric hindrance. This reduces reactivity in electrophilic substitutions but improves stability in high-temperature reactions .

Comparative Reactivity

- Bromine vs. Chlorine: Bromine’s superior leaving-group ability compared to chlorine (e.g., in 3-(4-bromo-3-chlorophenyl)propanoic acid) makes brominated analogs more reactive in nucleophilic substitutions .

- Fluorine vs. Hydrogen: Fluorine’s electronegativity increases the alcohol’s acidity, enabling faster deprotonation in base-mediated reactions compared to non-fluorinated analogs .

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at 2–3 atm pressure efficiently reduces the ketone to the secondary alcohol. Typical reaction conditions involve refluxing in ethanol or tetrahydrofuran (THF) for 6–12 hours, yielding 85–92% product. Stereoselectivity is moderate, often resulting in racemic mixtures unless chiral catalysts are employed.

Optimization Parameters :

-

Catalyst Loading : 5–10 wt% Pd/C

-

Temperature : 50–80°C

-

Solvent : Ethanol (polar protic) enhances proton transfer kinetics.

Borohydride-Mediated Reduction

Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in diethyl ether provides a robust alternative for small-scale synthesis. NaBH₄ is preferred for its operational simplicity and safety, though it requires activating groups (e.g., electron-withdrawing halogens) to proceed efficiently. LiAlH₄, while more reactive, necessitates anhydrous conditions and careful temperature control (−78°C to 0°C).

Yield Comparison :

| Reducing Agent | Solvent | Yield (%) |

|---|---|---|

| NaBH₄ | MeOH | 78 |

| LiAlH₄ | Et₂O | 92 |

Grignard Reagent Addition to Fluoro-Bromo Benzaldehyde

The Grignard reaction offers a convergent route to construct the carbon skeleton. Here, phenylmagnesium bromide reacts with 3-bromo-2-fluorobenzaldehyde, followed by acidic workup to yield the alcohol.

Reaction Mechanism and Conditions

-

Formation of the Grignard Reagent : Bromobenzene reacts with magnesium in THF under inert atmosphere.

-

Nucleophilic Addition : The Grignard reagent attacks the aldehyde carbonyl, forming a benzylate intermediate.

-

Protonation : Quenching with aqueous NH₄Cl or H₂SO₄ liberates the alcohol.

Critical Parameters :

-

Stoichiometry : 1.1–1.3 equivalents of Grignard reagent to aldehyde.

-

Temperature : −20°C to 0°C to minimize side reactions (e.g., over-addition).

Byproduct Analysis and Mitigation

Common byproducts include diarylmethanes (from over-alkylation) and halogenated biphenyls (Ullmann coupling). Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions enable modular construction of the biphenyl system, followed by hydroxylation.

Suzuki-Miyaura Coupling

Aryl boronic acids react with 3-bromo-2-fluorophenyl precursors under palladium catalysis. Subsequent oxidation of the methylene group introduces the alcohol functionality.

Representative Protocol :

-

Couple phenylboronic acid with 1-bromo-3-fluoro-2-iodobenzene using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1).

-

Oxidize the resulting biphenylmethane derivative with oxone® in acetone/H₂O.

Yield : 65–75% over two steps.

Buchwald-Hartwig Amination Followed by Reduction

While less common, this route introduces nitrogen-based directing groups to facilitate subsequent functionalization. Reduction of intermediate imines or amides yields the target alcohol.

Biocatalytic Synthesis

Emerging enzymatic methods employ alcohol dehydrogenases (ADHs) to asymmetrically reduce prochiral ketones. For example, Lactobacillus brevis ADH catalyzes the reduction with >99% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C).

Advantages :

-

Stereoselectivity : Avoids racemization.

-

Sustainability : Aqueous solvents, minimal waste.

Limitations :

-

Substrate Inhibition : High ketone concentrations (>100 mM) reduce activity.

-

Cost : Enzyme purification adds overhead.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and safety. Continuous-flow hydrogenation systems using fixed-bed Pd catalysts achieve throughputs of 10–20 kg/day with 90–94% yield. Solvent recovery systems (e.g., thin-film evaporation) minimize waste.

Process Economics :

| Parameter | Value |

|---|---|

| Raw Material Cost | $120/kg |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | 0.8 kg/kg |

Analytical Characterization

Post-synthesis analysis ensures product integrity:

-

NMR Spectroscopy : δ 7.2–7.6 ppm (aromatic protons), δ 4.8 ppm (OH, broad singlet).

-

HPLC : Retention time 12.3 min (C18 column, 60% acetonitrile).

-

Melting Point : 98–101°C (recrystallized from hexane).

Q & A

How can the electronic effects of the bromo and fluoro substituents in (3-Bromo-2-fluorophenyl)(phenyl)methanol be computationally modeled for reactivity prediction?

Basic Question : What computational methods are suitable for analyzing substituent effects in aromatic alcohols? Advanced Question : How do hybrid density-functional theories (DFT) with exact exchange terms improve accuracy in modeling halogenated aromatic systems? Methodological Answer :

- Use hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange to model the electron-withdrawing effects of Br and F substituents. These methods account for steric and electronic interactions, critical for predicting regioselectivity in reactions like oxidation or nucleophilic substitution .

- Validate computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to confirm the accuracy of electron density distributions .

What crystallographic strategies resolve structural ambiguities in halogenated diarylmethanol derivatives?

Basic Question : What software is recommended for small-molecule crystallography? Advanced Question : How can SHELX programs address challenges in refining structures with heavy atoms (e.g., bromine) and disordered moieties? Methodological Answer :

- Use SHELXL for refinement, leveraging its robust handling of anomalous scattering from bromine atoms. For disordered fluorine or phenyl groups, apply restraints (SIMU/DELU) to stabilize refinement .

- Pair with ORTEP-3 for graphical visualization of thermal ellipsoids, aiding in identifying positional disorder or rotational flexibility in the phenyl rings .

How can enantiomeric purity of this compound be assessed and optimized during asymmetric synthesis?

Basic Question : What analytical techniques quantify enantiomeric excess (ee)? Advanced Question : How do nonlinear optimization models improve biocatalytic or chemical asymmetric reductions? Methodological Answer :

- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or -NMR with chiral shift reagents (e.g., Eu(hfc)) for ee determination .

- For synthesis optimization, apply multi-response nonlinear programming (e.g., inscribed design models) to balance variables like temperature, catalyst loading, and solvent polarity, as demonstrated in analogous biocatalytic systems .

What synthetic routes minimize dehalogenation side reactions during the preparation of this compound?

Basic Question : What are common side reactions in halogenated alcohol synthesis? Advanced Question : How can protecting groups or metal-catalyzed conditions suppress C-Br bond cleavage? Methodological Answer :

- Protect the alcohol as a silyl ether (e.g., TBSCl) before introducing bromine via electrophilic substitution. Deprotect under mild acidic conditions (e.g., TBAF) to retain the C-Br bond .

- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pre-brominated aryl groups, avoiding direct bromination of sensitive intermediates .

How do steric and electronic properties of this compound influence its coordination behavior in metal-organic frameworks (MOFs)?

Basic Question : What makes a ligand suitable for MOF construction? Advanced Question : How do halogen substituents modulate ligand-metal binding kinetics and framework stability? Methodological Answer :

- Characterize ligand-metal interactions via X-ray absorption spectroscopy (XAS) and DFT calculations. The electron-withdrawing Br/F groups enhance Lewis acidity at the metal center, while steric bulk from the phenyl rings may limit coordination modes .

- Compare with analogs (e.g., 3-chloro-2-fluorophenyl derivatives) to isolate electronic vs. steric contributions to MOF porosity .

What strategies mitigate oxidative degradation of this compound during long-term storage?

Basic Question : How should air-sensitive alcohols be stored? Advanced Question : How do radical scavengers or inert-atmosphere techniques preserve halogenated alcohols? Methodological Answer :

- Store under argon or nitrogen in amber glass vials at −20°C. Add stabilizers like BHT (butylated hydroxytoluene, 0.1% w/w) to inhibit radical-mediated oxidation of the alcohol group .

- Monitor degradation via GC-MS or NMR, tracking peaks corresponding to ketone byproducts (e.g., (3-Bromo-2-fluorophenyl)(phenyl)methanone) .

How can conflicting 1H^{1}\text{H}1H-NMR data for diastereotopic protons in this compound be resolved?

Basic Question : What causes splitting of NMR signals in chiral molecules? Advanced Question : How do advanced NMR techniques (e.g., COSY, NOESY) clarify complex splitting patterns? Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.